(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is a chiral secondary alcohol containing a chlorine atom and a 3,4-dichlorophenyl substituent. It acts as a key building block for constructing more complex molecules with specific stereochemical requirements [, , ]. Notably, this compound is utilized in the synthesis of Ticagrelor, a medication employed in treating acute coronary syndromes [].
Various methods exist for synthesizing (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol, with a focus on maintaining its chiral integrity and optimizing yield. Notable synthesis techniques include:
The molecular structure of (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol consists of:
(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol participates in various chemical reactions:
The mechanism of action for (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol primarily relates to its role as an intermediate in antifungal drug synthesis. It exhibits biological activity by:
The physical and chemical properties of (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol include:
(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol has several scientific applications:
Rhodium(III) and iridium(III) complexes with chiral sulfonated diamine ligands enable efficient asymmetric transfer hydrogenation (ATH) of the precursor ketone, 2-chloro-1-(3,4-dichlorophenyl)ethanone. Water-soluble complexes generated in situ from [Cp*MCl₂]₂ (M = Rh, Ir) and ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) achieve high enantioselectivities under aqueous conditions. The Rh(III)-TsDPEN system exhibits superior activity and broader pH tolerance (pH 5.5–10.0) compared to Ir(III)-TsDPEN (pH 6.5–8.5). Enantiomeric excess (ee) reaches 99% for aryl ketone substrates at substrate/catalyst (S/C) ratios of 100–1,000, without requiring inert atmospheres [4] [8]. The catalytic mechanism involves a metal-hydride pathway, where the chiral ligand dictates facial selectivity during hydride transfer to the ketone.
Table 1: Performance of Metal Catalysts for ATH of 2-Chloro-1-(3,4-dichlorophenyl)ethanone
Catalyst System | Optimal pH | ee (%) | S/C Ratio | TOF (h⁻¹) |
---|---|---|---|---|
Rh(III)-TsDPEN | 7.0–8.0 | >99 | 100–1,000 | >50 |
Ir(III)-TsDPEN | 7.0–8.0 | 95–98 | 100–500 | 30–40 |
Ru(II)-TsDPEN (reference) | 7.0 | 90–95 | 50–100 | 20–30 |
The formic acid-triethylamine (5:2 azeotrope) hydrogen donor system is optimal for ATH, providing higher reaction rates and enantioselectivity compared to alternatives like 2-propanol. Formate acts as the hydride source, while triethylamine buffers the system within the critical pH window. Kinetic studies show pH-dependent inhibition: acidic conditions (pH < 5.5) protonate the amine ligand, deactivating the catalyst, while alkaline conditions (pH > 10.0) promote formate decomposition into CO₂ and H₂, reducing efficiency. For Ir(III) catalysts, formate decomposition is more pronounced, requiring stricter pH control. At pH 7.0–8.0, TOFs exceed 50 mol·mol⁻¹·h⁻¹ for Rh(III) systems with negligible side reactions [4].
Recombinant E. coli expressing Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) enables asymmetric reduction of the ketone precursor. Glucose serves as a co-substrate for in vivo cofactor regeneration (NADPH → NADP⁺), driving the reaction to >95% conversion. Directed evolution of TeSADH has yielded mutants with enhanced activity toward bulky dichlorophenyl substrates, achieving ee values of >99% and space-time yields of 10–15 g·L⁻¹·h⁻¹. Immobilized cells in packed-bed reactors allow continuous operation for >200 hours with minimal activity loss [5] [7].
Purified ketoreductases (KREDs) offer superior stereocontrol. Engineered KREDs from Lactobacillus kefir and Candida glabrata reduce 2-chloro-1-(3,4-dichlorophenyl)ethanone with ee >99.9% and catalyst loadings of 1–2 mg·g⁻¹ substrate. Fusion proteins linking KRED to glucose dehydrogenase (GDH) facilitate cofactor recycling using glucose, eliminating external NADPH addition. For example, the fused KRED-GDH system achieves a total turnover number (TTN) of 50,000 for NADP⁺ and complete conversion in 8–12 hours. Computational redesign of KRED active sites accommodates sterically demanding dichlorophenyl groups, increasing activity (kcat/KM) by 20-fold [5] [7].
Table 2: Engineered KRED Performance for Target Alcohol Synthesis
KRED Source | Modification | ee (%) | TTN (NADP⁺) | kcat/KM (M⁻¹s⁻¹) |
---|---|---|---|---|
Lactobacillus kefir | W110A mutation | >99.9 | 50,000 | 1.2 × 10⁴ |
Candida glabrata | F92L/A202G mutations | >99.9 | 45,000 | 8.5 × 10³ |
Thermoanaerobacter ethanolicus | Fusion with GDH | >99.5 | 55,000 | 1.5 × 10⁴ |
DESs improve KRED stability and substrate solubility in biocatalytic reductions. Choline chloride-based DESs (e.g., ChCl:glycerol (1:2) or ChCl:1,4-butanediol (1:1)) maintain enzyme conformation and reduce solvent-induced denaturation. Adding 20–30% (v/v) DES to aqueous buffers increases substrate solubility by 3–5-fold and ee values from 95% to >99% for bulky substrates like 2-chloro-1-(3,4-dichlorophenyl)ethanone. This enhancement stems from DES-induced stabilization of the KRED’s transition state, favoring productive binding. Viscosity challenges are mitigated by operating at 40–45°C, where DES viscosity drops 10-fold without enzyme deactivation. DES systems also enable efficient product extraction; after reaction, target alcohols partition into immiscible organic phases (e.g., MTBE), simplifying recovery [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7